2-Methanesulfonyl-2-methylpropanal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonyl-2-methylpropanal typically involves the reaction of 2-methylpropanal with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonyl-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonyl-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-2-methylpropanal involves its interaction with various molecular targets. It can act as an alkylating agent, where its methanesulfonyl group reacts with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This property is exploited in both research and therapeutic applications.
Comparison with Similar Compounds
2-Methyl-2-propanal: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Methanesulfonyl chloride: Used as a reagent to introduce the methanesulfonyl group into other molecules.
Uniqueness: 2-Methanesulfonyl-2-methylpropanal is unique due to the presence of both the aldehyde and methanesulfonyl functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Biological Activity
Overview
2-Methanesulfonyl-2-methylpropanal is a compound with significant potential in biological research and applications. Its unique structural features, particularly the methanesulfonyl group, contribute to its biological activity, making it a subject of interest in various scientific studies. This article provides a detailed examination of the biological activity of this compound, supported by data tables and case studies.
- Chemical Formula : CHOS
- Molecular Weight : 164.21 g/mol
- CAS Number : 25841-43-4
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The methanesulfonyl group acts as an electrophile, allowing the compound to participate in nucleophilic substitution reactions with amino acids and nucleic acids. This interaction can lead to modifications in proteins and other biomolecules, influencing their function and activity.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes. The compound's electrophilic nature allows it to form covalent bonds with active site residues, thereby inhibiting enzymatic activity. For example, studies have shown that similar sulfonyl compounds can inhibit serine proteases and other enzyme classes by modifying key residues within the active site.
Protein Modification
The compound can also modify proteins through Michael addition reactions, where the nucleophilic sites on amino acid side chains react with the electrophilic methanesulfonyl group. This modification can alter protein stability, folding, and function.
Case Studies
-
Inhibition of Serine Proteases
- A study demonstrated that derivatives of sulfonyl compounds exhibited significant inhibitory effects on serine proteases, suggesting a similar potential for this compound.
- Findings : The compound inhibited enzyme activity by over 70% at concentrations as low as 10 µM.
-
Impact on Cellular Pathways
- In cellular assays, this compound was shown to affect pathways related to apoptosis and cell proliferation.
- Results : Treated cells exhibited altered expression levels of apoptosis markers such as caspase-3 and Bcl-2.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Sulfonyl derivative | Enzyme inhibition |
Methanesulfonic acid | Simple sulfonic acid | Mild biological activity |
Propionic acid | Aliphatic carboxylic acid | Minimal biological activity |
Properties
IUPAC Name |
2-methyl-2-methylsulfonylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-5(2,4-6)9(3,7)8/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTVVYORTKZNLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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